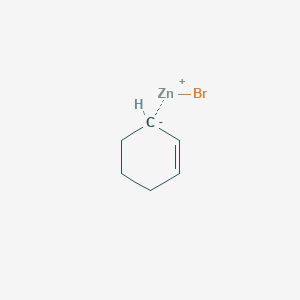

Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether

Descripción general

Descripción

Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. It is a solution of cyclohex-2-en-1-ylzinc bromide in diethyl ether, which serves as a solvent. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohex-2-en-1-ylzinc bromide can be synthesized through the reaction of cyclohex-2-en-1-yl bromide with zinc in the presence of a suitable solvent like diethyl ether. The reaction typically involves the following steps:

- Dissolution of zinc powder in diethyl ether.

- Addition of cyclohex-2-en-1-yl bromide to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of cyclohex-2-en-1-ylzinc bromide follows similar principles but on a larger scale. The process involves:

- Using high-purity zinc and cyclohex-2-en-1-yl bromide.

- Employing automated reactors to control reaction conditions precisely.

- Ensuring the purity of the final product through distillation or other purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohex-2-en-1-ylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.

Transmetalation: Transfers the cyclohex-2-en-1-yl group to other metals.

Coupling Reactions: Participates in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Electrophiles: Aldehydes, ketones, and alkyl halides.

Catalysts: Palladium or nickel catalysts for coupling reactions.

Solvents: Diethyl ether, tetrahydrofuran (THF), and other non-polar solvents.

Major Products Formed

Alcohols: From reactions with aldehydes and ketones.

Alkanes and Alkenes: From coupling reactions with alkyl halides.

Organometallic Compounds: From transmetalation reactions.

Aplicaciones Científicas De Investigación

Regioselective Addition Reactions

Reaction with Propellanes: Cyclohex-2-en-1-ylzinc bromide reacts with [1.1.1]propellane to yield functionalized BCP derivatives . For instance, the reaction of allylzinc bromide complexed with lithium chloride with [1.1.1]propellane results in high yields of the desired functionalized BCP after a copper-mediated acylation .

Versatility with Allylic Zinc Reagents: The use of cyclohex-2-en-1-ylzinc bromide, along with other allylic zinc reagents derived from terpenoids like prenol, geraniol, and (−)-myrtenol, allows for the preparation of a variety of BCP-derivatives in yields ranging from 70–97% .

Reaction with Cyclohexenone: The reaction of cyclohex-2-en-1-ylzinc bromide with cyclohex-2-en-1-one leads to the formation of cyclohexenone derivatives .

Factors Influencing the Reaction

Reaction Conditions: The reaction is typically conducted at 25°C for 2 hours using 2.0 equivalents of the allylzinc bromide complexed with lithium chloride (0.90 M in THF) and 1.0 equivalent of [1.1.1]propellane (0.50 M in Et2O) .

Stability of Intermediates: Intermediate zincated BCPs formed during the reaction are stable, with no significant yield reduction observed even at elevated temperatures (50°C, 65 h or 100°C, 3 h) .

Impact on Product Formation

Regioselectivity: The use of specific allylic zinc bromides, such as cinnamylzinc bromide, results in the formation of only one regioisomer, indicating an allylic rearrangement of the organozinc species during the reaction .

Functional Group Compatibility: Allylic zinc reagents bearing functional groups like esters or nitriles react smoothly, leading to the corresponding functionalized BCPs in moderate yields (55–65%) .

Mecanismo De Acción

The mechanism by which cyclohex-2-en-1-ylzinc bromide exerts its effects involves the transfer of the cyclohex-2-en-1-yl group to an electrophile. This process typically follows these steps:

Coordination: The zinc atom coordinates with the electrophile.

Transfer: The cyclohex-2-en-1-yl group is transferred to the electrophile.

Formation: A new carbon-carbon bond is formed, resulting in the desired product.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylzinc bromide: Similar structure but lacks the double bond.

Phenylzinc bromide: Contains a phenyl group instead of a cyclohex-2-en-1-yl group.

Allylzinc bromide: Contains an allyl group, offering different reactivity.

Uniqueness

Cyclohex-2-en-1-ylzinc bromide is unique due to the presence of the double bond in the cyclohexene ring, which imparts distinct reactivity compared to its saturated or aromatic counterparts. This makes it particularly useful in reactions requiring the formation of new carbon-carbon bonds with specific stereochemistry.

Actividad Biológica

Cyclohex-2-en-1-ylzinc bromide, a zinc organometallic compound, has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Cyclohex-2-en-1-ylzinc bromide can be synthesized through the reaction of cyclohex-2-en-1-ol with zinc bromide in an ether solvent. The resulting compound is characterized by its ability to act as a nucleophile in various reactions, particularly in coupling reactions with electrophiles.

Biological Activity Overview

The biological activity of cyclohex-2-en-1-ylzinc bromide is primarily linked to its reactivity in organic synthesis rather than direct pharmacological effects. However, its derivatives and related organozinc compounds have shown various biological activities, including:

- Antimicrobial Properties : Some studies indicate that organozinc compounds exhibit antimicrobial effects against a range of pathogens.

- Enzyme Inhibition : Certain derivatives have been explored for their potential to inhibit specific enzymes, contributing to their utility in drug design.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of several organozinc compounds, including cyclohex-2-en-1-ylzinc bromide derivatives. The results indicated that these compounds displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Cyclohex-2-en-1-ylzinc bromide | 25 | Staphylococcus aureus |

| Cyclohex-2-en-1-ylzinc bromide derivative | 15 | Escherichia coli |

2. Enzyme Inhibition Studies

Research has focused on the enzyme inhibition capabilities of cyclohex-2-en-1-ylzinc bromide. A notable study demonstrated that this compound could inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 30 |

The mechanism by which cyclohex-2-en-1-ylzinc bromide exerts its biological effects is not fully elucidated; however, it is hypothesized that the zinc ion plays a crucial role in stabilizing the transition states during enzyme interactions or microbial attacks.

Propiedades

IUPAC Name |

bromozinc(1+);cyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9.BrH.Zn/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAGJBARLWDNJM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[CH-]C=CC1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.